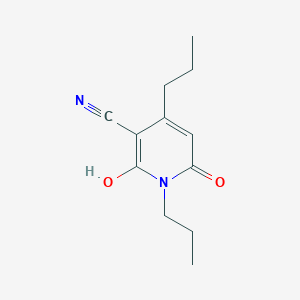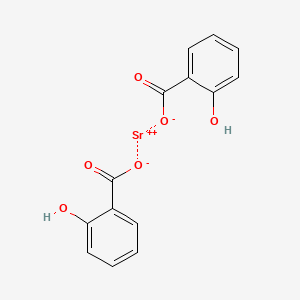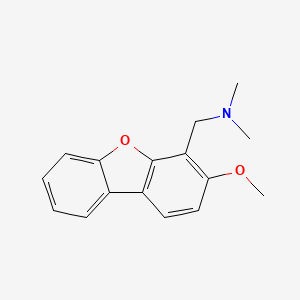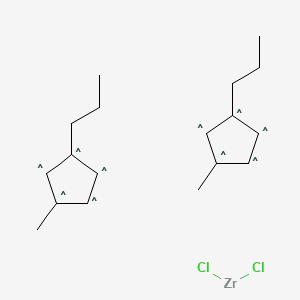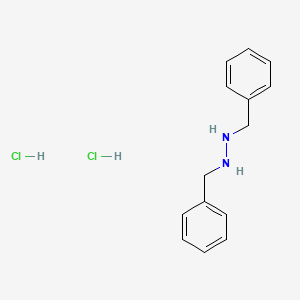
1,2-dibenzylhydrazine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dibenzylhydrazine dihydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the reactants in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-dibenzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduction products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce hydrazines .
Scientific Research Applications
1,2-dibenzylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dibenzylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates that interact with biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but with only one benzyl group.
1,2-dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of benzyl groups.
Uniqueness
1,2-dibenzylhydrazine dihydrochloride is unique due to its two benzyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1,2-dibenzylhydrazine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H |
InChI Key |
IZLWSUOBGQVHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


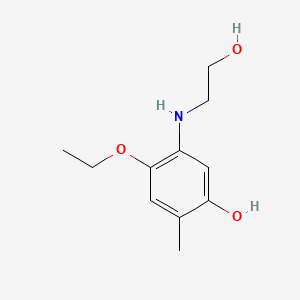
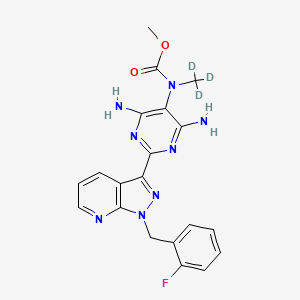
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
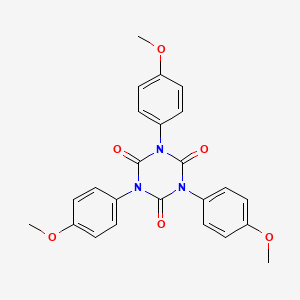
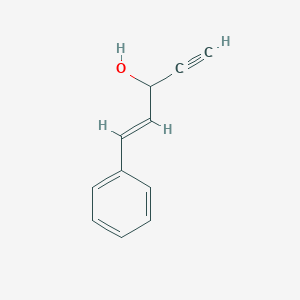
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)



